2,5-Ditert-butyl-3-hydroxy-7,11,12-trioxatricyclo[7.2.1.01,6]dodeca-2,5-dien-4-one
Overview
Description
2,5-Ditert-butyl-3-hydroxy-7,11,12-trioxatricyclo[7.2.1.01,6]dodeca-2,5-dien-4-one is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Ditert-butyl-3-hydroxy-7,11,12-trioxatricyclo[7.2.1.01,6]dodeca-2,5-dien-4-one typically involves a multi-step process. One common method includes the cyclization of a precursor compound under specific conditions. The reaction often requires the presence of a strong acid or base to facilitate the cyclization process. The reaction temperature and solvent choice are crucial factors that influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Ditert-butyl-3-hydroxy-7,11,12-trioxatricyclo[7.2.1.01,6]dodeca-2,5-dien-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary, but typical reagents include halogens, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Scientific Research Applications
2,5-Ditert-butyl-3-hydroxy-7,11,12-trioxatricyclo[7.2.1.01,6]dodeca-2,5-dien-4-one has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and kinetics.
Biology: Its derivatives are explored for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 2,5-Ditert-butyl-3-hydroxy-7,11,12-trioxatricyclo[7.2.1.01,6]dodeca-2,5-dien-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to engage in specific binding interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Ditert-butyl-4-hydroxybenzaldehyde
- 3,5-Ditert-butyl-2-hydroxybenzaldehyde
- 2,6-Ditert-butyl-4-methylphenol
Uniqueness
Compared to similar compounds, 2,5-Ditert-butyl-3-hydroxy-7,11,12-trioxatricyclo[7.2.1.01,6]dodeca-2,5-dien-4-one stands out due to its tricyclic structure, which imparts unique chemical and physical properties. This structural uniqueness contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,5-ditert-butyl-3-hydroxy-7,11,12-trioxatricyclo[7.2.1.01,6]dodeca-2,5-dien-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O5/c1-15(2,3)10-11(18)12(19)13(16(4,5)6)17-14(10)20-7-9(22-17)8-21-17/h9,19H,7-8H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIZDXBBWJZEDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C3(C(=C(C1=O)O)C(C)(C)C)OCC(O3)CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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